molecular formula C19H20N2O2 B5036527 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide

2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide

Cat. No. B5036527
M. Wt: 308.4 g/mol
InChI Key: FRZVWIVLNUCYNM-UHFFFAOYSA-N
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Description

2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide is a heterocyclic compound that belongs to the pyrazine family. It is a potent antioxidant and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry.

Mechanism of Action

The mechanism of action of 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide involves its ability to scavenge free radicals and inhibit oxidative stress. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, and decrease the levels of reactive oxygen species and lipid peroxidation products. It also has been shown to modulate various signaling pathways, including the nuclear factor kappa B and the mitogen-activated protein kinase pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, antitumor, neuroprotective, and cardioprotective effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It also has been shown to protect against neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inhibiting oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has several advantages for lab experiments, including its high stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, its hydrophobic nature and low bioavailability may limit its applications in vivo. Further studies are needed to improve its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide. First, further studies are needed to elucidate its mechanism of action and signaling pathways. Second, its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Third, its potential applications in agriculture and food industry need to be further investigated. Fourth, its pharmacokinetic and pharmacodynamic properties need to be improved to enhance its bioavailability and efficacy in vivo. Fifth, its safety and toxicity need to be further evaluated to ensure its safe use in humans and animals.

Synthesis Methods

The synthesis method of 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide involves the reaction of 2,3-diphenylquinoxaline with methyl vinyl ketone in the presence of hydrogen peroxide and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In the agricultural field, it has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the food industry, it has been shown to have preservative properties, making it a potential candidate for the development of new food additives.

properties

IUPAC Name

2,3,3-trimethyl-4-oxido-5,6-diphenyl-2H-pyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-19(2,3)21(23)18(16-12-8-5-9-13-16)17(20(14)22)15-10-6-4-7-11-15/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZVWIVLNUCYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(=C([N+]1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-])(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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